molecular formula C3HClO3 B13402398 4-Chloro-1,3-dioxol-2-one CAS No. 34912-61-3

4-Chloro-1,3-dioxol-2-one

Cat. No.: B13402398
CAS No.: 34912-61-3
M. Wt: 120.49 g/mol
InChI Key: RRWXPLXCOVOCBQ-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dioxol-2-one is an organic compound with the molecular formula C3H3ClO3. It is a cyclic carbonate with a chlorine atom attached to the dioxol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxol-2-one can be synthesized through the chlorination of 1,3-dioxol-2-one. One common method involves the reaction of 1,3-dioxol-2-one with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst. The reaction typically takes place in an inert organic solvent under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorinating Agents: Chlorine gas, sulfuryl chloride.

    Solvents: Inert organic solvents such as dichloromethane.

    Catalysts: Various catalysts can be used to facilitate the chlorination reaction.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dioxol-2-one involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the dioxol ring is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-1,3-dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClO3/c4-2-1-6-3(5)7-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWXPLXCOVOCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292858
Record name 4-chloro-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34912-61-3
Record name NSC86105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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